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Introduction

Paracetamol (acetaminophen) is a widely used over-the-counter analgesic and antipyretic
agent. It is available in various dosage forms, including immediate-release tablets, extended-
release tablets, and oral suspensions. In-vitro dissolution testing is a critical quality control
parameter that ensures batch-to-batch consistency and can be indicative of in-vivo
performance.[1][2] This application note provides detailed protocols for the in-vitro dissolution
testing of different paracetamol formulations, based on pharmacopeial guidelines and
published literature.

Drug absorption from a solid dosage form after oral administration is dependent on the release
of the drug substance from the drug product, its dissolution under physiological conditions, and
its permeability across the gastrointestinal tract.[1][3] In-vitro dissolution testing serves as a
crucial tool to assess the lot-to-lot quality of a drug product, guide formulation development,
and ensure consistent product performance after manufacturing changes.[1]

Materials and Apparatus
Apparatus:
o USP Apparatus 1 (Basket) or 2 (Paddle) are commonly used for tablets.[4]

o USP Apparatus 2 (Paddle) is often preferred for immediate-release tablets at a rotation
speed of 50 rpm.[4]
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e For suspensions, the rotating paddle method (USP Apparatus 2) at a lower speed (e.g., 25
rpm) is recommended to facilitate discrimination between batches.[5]

Dissolution Media:

e The most common dissolution medium for immediate-release paracetamol tablets is 900 mL
of phosphate buffer at pH 5.8.[4][6]

o Other media such as 0.1 N HCI, acetate buffer at pH 4.5, and phosphate buffer at pH 6.8 are
also used, particularly for bioequivalence studies.[7][8]

o For extended-release formulations, simulated gastric fluid (without enzyme) at pH 1.2 is
often used.[9][10]

Analytical Instrumentation:

o UV-Vis Spectrophotometer for quantification of paracetamol, typically at a wavelength of 243
nm.[4][6]

o High-Performance Liquid Chromatography (HPLC) can also be used for analysis.[8]

Experimental Protocols
Immediate-Release Paracetamol Tablets

This protocol is based on the United States Pharmacopeia (USP) general guidelines.

Methodology:

Prepare 900 mL of phosphate buffer pH 5.8 and pre-warm to 37 £ 0.5°C.[4]

Place one tablet in each of the six dissolution vessels.[4]

Use USP Apparatus 2 (Paddle) and set the rotation speed to 50 rpm.[4]

Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, and 45
minutes).[4][6]
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» Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.[6]

« Filter the samples through a 0.45 pm filter.[4]

¢ Analyze the concentration of paracetamol in the samples using a UV-Vis spectrophotometer
at 243 nm, using the phosphate buffer as a blank.[4][6]

Acceptance Criteria (USP): For most immediate-release tablets, the acceptance criterion is that
not less than 80% (Q) of the labeled amount of paracetamol is dissolved in 30 minutes.[4]

Extended-Release Paracetamol Tablets

This protocol is suitable for evaluating the prolonged-release characteristics of extended-
release formulations.

Methodology:

o Prepare 900 mL of simulated gastric fluid (SGF) without enzymes (pH 1.2) and pre-warm to
37 £ 0.5°C.[9][10]

e Place one tablet in each of the six dissolution vessels.
e Use USP Apparatus 2 (Paddle) and set the rotation speed to 50 rpm.[9][10]

o Withdraw samples at multiple time points to characterize the release profile (e.g., 15 min, 1
hour, 2 hours, 3 hours, 4 hours).[10][11]

o Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

 Filter the samples and analyze for paracetamol content.

Acceptance Criteria: The acceptance criteria for extended-release tablets are typically multi-
point, defining a specific range of drug release at each time point. These are often product-
specific. For example, a typical specification might be:

e 15 minutes: 20-45%
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e 1 hour: 40-65%

e 3 hours: Not less than 75%

Paracetamol Oral Suspension

This protocol is adapted for the evaluation of drug release from a suspension dosage form.

Methodology:

Prepare 900 mL of 0.1 N HCI and pre-warm to 37 + 0.5°C.[5]
» Shake the suspension well to ensure homogeneity before dosing.

¢ Introduce a volume of the suspension equivalent to a single dose into each of the six
dissolution vessels.

o Use USP Apparatus 2 (Paddle) and set the rotation speed to a lower rate, such as 25 rpm, to
avoid particle settling without causing excessive turbulence.[5]

» Withdraw and analyze samples at appropriate time intervals (e.g., 5, 10, 15, 30 minutes).[5]
 Filter the samples before analysis.

Acceptance Criteria: For suspensions, a rapid dissolution is generally expected. A typical
acceptance criterion might be that not less than 80% of the labeled amount is dissolved within
30 minutes. However, studies have shown that for some commercial suspensions, 72% to
100% of paracetamol was dissolved at 15 minutes.[5]

Data Presentation

Table 1: Dissolution Parameters for Imnmediate-Release Paracetamol Tablets
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Parameter Condition Reference
Apparatus USP Apparatus 2 (Paddle) [4]
Rotation Speed 50 rpm [4]
Dissolution Medium 900 mL Phosphate Buffer [4]
pH 5.8 [4]
Temperature 37 £0.5°C [4]
Sampling Times 5, 10, 15, 30, 45 min [4]
Acceptance Criteria Q =80% in 30 minutes [4]

Table 2: Dissolution Parameters for Extended-Release Paracetamol Tablets

Parameter Condition Reference
Apparatus USP Apparatus 2 (Paddle) [9][10]
Rotation Speed 50 rpm [9][10]
Dissolution Medium 90(_) mt .Simulated Gastric [9][10]
Fluid (without enzyme)
pH 1.2 [9][10]
Temperature 37 £0.5°C [9]
Sampling Times 15min,1h,3h [10]

Acceptance Criteria

Multi-point, product-specific

Table 3: Dissolution Parameters for Paracetamol Oral Suspension
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Parameter

Condition

Reference

Apparatus

USP Apparatus 2 (Paddle)

[5]

Rotation Speed

25 rpm

[5]

Dissolution Medium

900 mL 0.1 N HCI

[5]

pH 1.2 [5]
Temperature 37 +£0.5°C
Sampling Times 15, 30 min [5]

Acceptance Criteria

NLT 80% in 30 minutes

(general)

[5]

Visualizations

Click to download full resolution via product page

Caption: General workflow for in-vitro dissolution testing of pharmaceutical formulations.

Caption: Key differences in dissolution testing parameters for various paracetamol

formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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